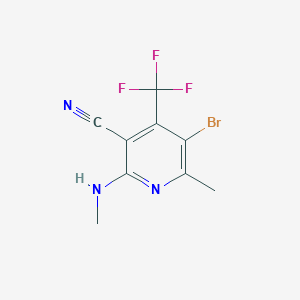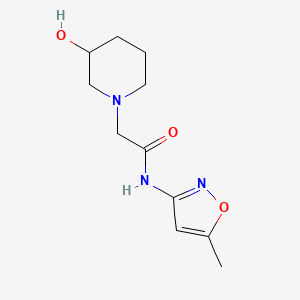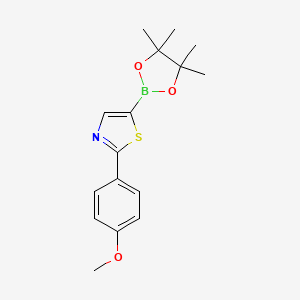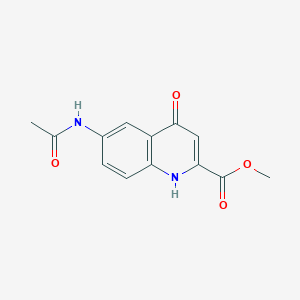![molecular formula C10H10FNO B1462955 2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile CAS No. 890147-29-2](/img/structure/B1462955.png)
2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound could potentially involve the use of catalytic protodeboronation of pinacol boronic esters . Another method could involve the use of a radical approach paired with a Matteson–CH2–homologation . Further studies are needed to confirm the exact synthesis process for this specific compound.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile” include a molar mass of 179.19 g/mol, a predicted density of 1.188±0.06 g/cm3, and a predicted boiling point of 365.3±27.0 °C .Mécanisme D'action
Target of action
Many compounds interact with specific proteins or enzymes in the body, altering their function. These targets are often involved in critical biological processes. For example, some compounds might target receptors on cell surfaces, influencing the signals that cells receive and respond to .
Mode of action
The compound might bind to its target, changing the target’s shape or function. This could activate or inhibit the target, leading to changes in cell behavior .
Biochemical pathways
The compound’s action could affect various biochemical pathways. For example, it might influence signal transduction pathways, altering how cells respond to external stimuli. Or it might affect metabolic pathways, changing how cells process nutrients .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability. For instance, how well it is absorbed from the digestive tract, how it is distributed throughout the body, how it is metabolized by the liver or other tissues, and how it is excreted from the body .
Result of action
The compound’s action could have various molecular and cellular effects. For example, it might alter gene expression, change cell growth rates, or influence cell survival .
Action environment
Various environmental factors could influence the compound’s action, efficacy, and stability. For example, pH levels, temperature, and the presence of other compounds could affect how the compound interacts with its targets .
Analyse Biochimique
Biochemical Properties
2-[(4-Fluorophenyl)methyl]-3-hydroxypropanenitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and biochemical reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound has been found to inhibit certain kinases, leading to changes in phosphorylation states and downstream signaling events. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound in vitro or in vivo can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. For instance, in rat models, it has been observed that high doses of this compound can cause hepatotoxicity and nephrotoxicity. Threshold effects are also noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and alter the levels of various metabolites within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]-3-hydroxypropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-4,9,13H,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFISRFRHISQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Methoxy-3-{[2-(pyrrolidin-1-yl)ethyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1462875.png)
![3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B1462877.png)
![(5-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetic acid](/img/structure/B1462878.png)










